Superior Rhodesain (T. brucei) Inhibition: Direct Ki Comparison with Tetromycins 3 & 4
Tetromycin B (compound 5) exhibits a Ki of 0.62 ± 0.03 μM against rhodesain, representing a 3.4-fold greater inhibitory potency compared to tetromycin 3 (Ki = 2.1 ± 0.90 μM) and a 6.5-fold improvement over tetromycin 4 (Ki = 4.00 ± 0.30 μM) in the same assay system [1]. This quantitative advantage establishes Tetromycin B as the most potent rhodesain inhibitor among the characterized tetromycins.
| Evidence Dimension | Ki (μM) for rhodesain |
|---|---|
| Target Compound Data | 0.62 ± 0.03 |
| Comparator Or Baseline | Tetromycin 3: 2.1 ± 0.90; Tetromycin 4: 4.00 ± 0.30 |
| Quantified Difference | 3.4-fold lower Ki vs. tetromycin 3; 6.5-fold lower Ki vs. tetromycin 4 |
| Conditions | Enzymatic assay monitoring substrate hydrolysis over 10-40 min with seven inhibitor concentrations; competitive inhibition confirmed via varying substrate concentrations. |
Why This Matters
For researchers targeting T. brucei rhodesiense, Tetromycin B offers the highest potency among available tetromycin congeners, enabling lower working concentrations and reduced off-target effects in cellular assays.
- [1] Pimentel-Elardo, S.M., et al. New Tetromycin Derivatives with Anti-Trypanosomal and Protease Inhibitory Activities. Mar. Drugs 2011, 9(10), 1682-1697 (Table 3). View Source
